2-Amino-N-((R)-1-phenylethyl)butanamide
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Overview
Description
2-Amino-N-(®-1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It features an amino group and a phenylethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(®-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of a suitable amine with a butanoyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be easily scaled up to produce large quantities of the compound. The use of automated systems and advanced reactors ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(®-1-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-N-(®-1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethyl group provides hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenylethylacetamide: Similar structure but with an acetamide backbone.
2-Amino-N-phenylethylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
2-Amino-N-(®-1-phenylethyl)butanamide is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Its butanamide backbone offers different steric and electronic effects compared to acetamide or propionamide derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m1/s1 |
InChI Key |
FTHQZSQBOAQFHK-BFHBGLAWSA-N |
Isomeric SMILES |
CCC(C(=O)N[C@H](C)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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